Benzimidazole derivatives are a class of compounds that have attracted significant attention due to their diverse pharmacological properties. Among these, 1-Methylbenzoimidazol-5-amine serves as a core structure for various synthetic derivatives that exhibit a wide range of biological activities. The studies on these derivatives have demonstrated their potential in inhibiting viral replication, reducing gastric acid secretion, and possessing antioxidant properties, which makes them valuable in the field of medicinal chemistry.
The antiviral properties of benzimidazole derivatives have been explored in several studies. The TIBO derivatives, for example, have shown promising results against HIV-1, with specific substitutions on the benzimidazole ring enhancing the antiviral activity1. Another study reported the synthesis of benzimidazole derivatives that act as inhibitors of rhinovirus multiplication, with the anti-isomer demonstrating greater potency than the syn-isomer2.
In the field of gastroenterology, substituted benzimidazoles have been identified as potent inhibitors of gastric acid secretion. These compounds block the (H+ + K+) ATPase enzyme, providing a novel approach to treat acid-related disorders5.
Benzimidazole derivatives have also been synthesized and evaluated for their antioxidant properties. One study found that certain derivatives exhibited significant inhibition of lipid peroxidation in the rat liver, surpassing the effect of known antioxidants like butylated hydroxytoluene (BHT)3.
The synthesis of benzimidazole derivatives has been a subject of interest due to their pharmacological significance. A study demonstrated the oxidative C-H amination of N-substituted amidines using iodobenzene catalysis to produce 1,2-disubstituted benzimidazoles, highlighting the versatility of these compounds in synthetic chemistry4.
1-Methylbenzoimidazol-5-amine is a nitrogen-containing heterocyclic compound that belongs to the class of benzimidazoles. This compound features a benzimidazole ring structure with a methyl group and an amino group, which can impart various biological activities and chemical reactivity. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The compound can be synthesized from simpler precursors, including 3,4-diaminotoluene and urea, through established chemical reactions. The synthesis often involves multiple steps, including condensation, nitration, and reduction processes to achieve the desired product.
1-Methylbenzoimidazol-5-amine is classified as a benzimidazole derivative. Benzimidazoles are bicyclic compounds composed of a benzene ring fused to an imidazole ring. This structure is significant in medicinal chemistry due to its ability to interact with various biological targets.
The synthesis of 1-methylbenzoimidazol-5-amine typically follows a multi-step process:
The synthesis can yield high purity products (up to 99% in some cases) and minimizes environmental impact by using recyclable solvents and reducing waste generation during the process .
The molecular formula of 1-methylbenzoimidazol-5-amine is . The structure consists of:
Key structural data include:
1-Methylbenzoimidazol-5-amine can participate in various chemical reactions:
The reactivity is influenced by the electron density on the aromatic rings due to the presence of both amino and methyl groups, allowing for selective reactions under mild conditions.
The mechanism of action for compounds like 1-methylbenzoimidazol-5-amine often involves:
Studies indicate that benzimidazole derivatives exhibit anti-inflammatory, antimicrobial, and anticancer properties due to their ability to interfere with cellular processes .
Relevant analytical techniques such as Thermogravimetric Analysis (TGA) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for characterizing these compounds .
1-Methylbenzoimidazol-5-amine has several scientific applications:
1-Methylbenzoimidazol-5-amine (CAS Registry Number: 10394-38-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 grams per mole. Structurally, it consists of a benzimidazole core—a fusion between a benzene ring and an imidazole ring—with a methyl group (-CH₃) substituted at the nitrogen atom in position 1 and an amino group (-NH₂) at the carbon in position 5. The systematic International Union of Pure and Applied Chemistry (IUPAC) name is 1-methyl-1H-1,3-benzodiazol-5-amine. Its Simplified Molecular-Input Line-Entry System (SMILES) representation is CN1C=NC2=CC(N)=CC=C12, which precisely encodes the atomic connectivity and the positions of the methyl and amino substituents [1] [7].
The molecule exhibits planarity across the bicyclic system, which facilitates π-π stacking interactions with biological macromolecules. The amino group at position 5 acts as both a hydrogen bond donor and acceptor, enhancing its potential for forming multiple weak interactions (e.g., hydrogen bonds, van der Waals forces) with biological targets. This characteristic is significant for its pharmacological behavior. The methyl group at N1 prevents tautomerism, conferring stability under physiological conditions [3] [7].
Table 1: Fundamental Chemical Identifiers of 1-Methylbenzoimidazol-5-amine
Property | Value |
---|---|
CAS Registry Number | 10394-38-4 |
Molecular Formula | C₈H₉N₃ |
Molecular Weight | 147.18 g/mol |
IUPAC Name | 1-methyl-1H-1,3-benzodiazol-5-amine |
SMILES | CN1C=NC2=CC(N)=CC=C12 |
XLogP or Partition Coefficient | Not Available in Sources |
Topological Polar Surface Area | Not Available in Sources |
The broader benzimidazole scaffold was first synthesized in the 1870s by Hoebrecker, with Ladenberg and Wundt later providing more detailed characterizations. Early research recognized benzimidazole’s structural resemblance to purine nucleotides—a key factor in its subsequent biological evaluation. The specific derivative 1-methylbenzoimidazol-5-amine emerged later as part of systematic efforts to modify the benzimidazole core for enhanced physicochemical and pharmacological properties [3].
Significant interest in substituted benzimidazoles intensified in the mid-20th century. A pivotal discovery was Brink and Folkers' identification in 1949 of 5,6-dimethylbenzimidazole as a degradation product and biosynthetic component of vitamin B₁₂ (cobalamin). This highlighted the biological relevance of benzimidazole derivatives as mimics of endogenous nucleotides, spurring investigations into their therapeutic potential. While 1-methylbenzoimidazol-5-amine itself was not initially a focus of major pharmacological studies, it became a valuable synthetic intermediate and a structural motif within more complex drug candidates targeting various diseases [3] [6].
Its accessibility via well-established synthetic routes, such as the condensation of 4-amino-1,2-diaminobenzene derivatives with carboxylic acids or their equivalents under oxidative conditions, cemented its role in medicinal chemistry research. Over time, this compound transitioned from a chemical curiosity to a building block in developing targeted therapies, particularly as the field of heterocyclic chemistry matured [5] [6].
Benzimidazole is classified as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically significant drugs spanning diverse therapeutic areas. 1-Methylbenzoimidazol-5-amine, bearing both an electron-donating methyl group and a versatile amino group, exemplifies this versatility. Its structure enables diverse chemical modifications, allowing medicinal chemists to fine-tune solubility, bioavailability, binding affinity, and metabolic stability [2] [6].
The amino group at position 5 is a crucial synthetic handle. It facilitates further derivatization via acylation, alkylation, reductive amination, or conversion to diazonium salts for introducing diverse substituents (e.g., halogens, heterocycles). These modifications enable the exploration of extensive structure-activity relationships. The electron-rich nitrogen atoms allow the molecule to participate in hydrogen bonding and dipole-dipole interactions, mimicking purine nucleobases and enabling interactions with enzymes and receptors involved in nucleotide metabolism, DNA processing, and signal transduction [3] [5] [6].
Table 2: Role of Benzimidazole Core in Selected Therapeutic Agents
Therapeutic Area | Example Drug (Contains Benzimidazole) | Primary Target/Action | Relevance to 1-Methylbenzoimidazol-5-amine |
---|---|---|---|
Oncology | Abemaciclib, Veliparib | Kinase Inhibitor (CDK4/6), PARP Inhibitor | Serves as precursor/intermediate in kinase/PARP inhibitor synthesis [3] [6] |
Cardiovascular | Telmisartan, Candesartan cilexetil | Angiotensin II Receptor Blocker (ARB) | Demonstrates antihypertensive potential via structural analogy [6] |
Antimicrobials | Albendazole, Thiabendazole | Tubulin polymerization inhibitor | Scaffold similarity supports antiparasitic activity exploration [5] [6] |
Gastrointestinal | Omeprazole, Pantoprazole | Proton Pump (H⁺/K⁺ ATPase) Inhibitor | N-methylation crucial for stability in analogues [6] |
This compound's significance extends into modern targeted cancer therapies. Benzimidazole derivatives function as inhibitors of critical enzymes like poly(ADP-ribose) polymerase (PARP), crucial in DNA repair (e.g., Veliparib), and cyclin-dependent kinases (CDKs), regulating cell cycle progression (e.g., Abemaciclib). The 5-amino substituent is particularly valuable in designing such inhibitors, as it can form critical hydrogen bonds with active site residues or serve as a point of attachment for pharmacophoric groups enhancing specificity [3]. Furthermore, its role in synthesizing novel antimicrobials and investigating epigenetic modulators (e.g., histone deacetylase inhibitors) underscores its ongoing relevance in addressing drug resistance and exploring new mechanisms of action [2] [3] [6].
Recent patents highlight the sustained interest in benzimidazole derivatives, including those structurally related to 1-methylbenzoimidazol-5-amine, for applications as kinase inhibitors, G-protein-coupled receptor modulators, and antiviral agents. This reflects the scaffold’s adaptability in precision medicine approaches targeting specific molecular pathways [6]. Consequently, 1-methylbenzoimidazol-5-amine remains a vital building block for generating novel molecules with potential activity against cancer, infectious diseases, hypertension, and inflammation [3] [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: